1-(methoxymethyl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]cyclobutane-1-carboxamide
Overview
Description
1-(methoxymethyl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]cyclobutane-1-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclobutane ring, a thiadiazole moiety, and a methoxymethyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methoxymethyl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]cyclobutane-1-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutanecarboxylic acid derivatives with thiadiazole-containing intermediates can yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(methoxymethyl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(methoxymethyl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]cyclobutane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole moiety is known to interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(methoxymethyl)-1H-1,2,4-triazol-3-amine
- 1-(methoxymethyl)-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]cyclobutanecarboxamide
Uniqueness
1-(methoxymethyl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]cyclobutane-1-carboxamide stands out due to its unique combination of a cyclobutane ring and a thiadiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(methoxymethyl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]cyclobutane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-9-10(18-14-13-9)7-15(2)11(16)12(8-17-3)5-4-6-12/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIXNJFQGBGTCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CN(C)C(=O)C2(CCC2)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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